N-Methyl-2,2-difluoroacetamide
Description
Significance of Fluorinated Amides in Chemical Science
Fluorinated amides are a class of organic compounds where one or more hydrogen atoms on the acyl or the nitrogen substituent of an amide have been replaced by fluorine. This substitution can dramatically alter the molecule's properties. The high electronegativity of fluorine can influence the electronic environment of the amide bond, affecting its reactivity and conformational preferences. nih.gov
In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This is due to the strength of the carbon-fluorine bond compared to a carbon-hydrogen bond. Furthermore, fluorine substitution can modulate a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets. ontosight.ai The difluoroacetamide moiety, in particular, has been explored as a bioisostere for the natural acetamide (B32628) group, allowing for the fine-tuning of molecular interactions. nih.gov
Overview of N-Methyl-2,2-difluoroacetamide as a Subject of Academic Inquiry
This compound is a specific fluorinated amide that has emerged as a compound of interest in various research contexts. While comprehensive studies dedicated solely to this molecule are not abundant, its structure appears as a key fragment in more complex molecules investigated for their biological activities. ontosight.aiontosight.ai Academic inquiry into this compound and its derivatives often revolves around its synthesis, spectroscopic characterization, and its role as a building block for larger, functional molecules.
Research has focused on the development of synthetic methodologies to efficiently introduce the this compound moiety. These methods are crucial for accessing a range of derivatives for further study. nih.govrsc.org Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for characterizing these compounds and understanding their conformational behavior in solution. rsc.org
Scope of the Research Review
This review will provide a focused examination of this compound within the realm of contemporary chemical research. It will adhere strictly to the outlined topics, beginning with an introduction to the significance of fluorinated amides and a specific overview of this compound as a subject of academic interest. The subsequent sections will not be explored in this particular article but would typically delve into the detailed synthesis, characterization, and applications of the compound. The information presented is based on available scientific literature, focusing on research findings and avoiding any discussion of dosage, administration, or safety profiles.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSAXWNVAYRRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549661 | |
| Record name | 2,2-Difluoro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53207-28-6 | |
| Record name | 2,2-Difluoro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of N Methyl 2,2 Difluoroacetamide
General Reactivity Patterns of Difluoroacetamides
Difluoroacetamides exhibit unique reactivity primarily influenced by the strong electron-withdrawing nature of the two fluorine atoms on the alpha-carbon. This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. acs.org This enhanced reactivity allows difluoroacetamides to participate in a variety of chemical transformations that are often challenging for typical amides. acs.org
The general reactivity of these compounds, often referred to as Fluoroalkyl Amino Reagents (FARs) when activated, can be categorized based on how the molecule participates in the reaction. mdpi.comnih.gov In some cases, the entire difluoroacetamide moiety is incorporated into the final product. mdpi.com In other reactions, particularly fluorinations, difluoroacetamides like N,N-dimethyl difluoroacetamide are generated as stable byproducts. nih.govgoogle.comgoogle.com For instance, when fluorinating agents such as 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine react with alcohols, the corresponding fluorinated product is formed alongside N,N-dimethyl difluoroacetamide. nih.govgoogle.comgoogle.com The stability and distinct properties of the difluoroacetamide group make it both a useful synthon and a common byproduct in organofluorine chemistry. nih.govecust.edu.cn
Functional Group Transformations of the Fluorinated Acetamide (B32628) Moiety
The activated nature of the difluoroacetamide functional group allows for its conversion into a range of other valuable fluorinated moieties.
Despite the stability of the amide bond, the difluoroacetamide group can be effectively reduced to form difluorinated amines and alcohols without leading to hydrodefluorination. acs.org Studies on α-aryl-α,α-difluoroacetamides have shown that these compounds can be selectively reduced under conditions more typically associated with esters. acs.org For example, the use of reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃·SMe₂) can yield the corresponding tertiary amines or primary alcohols. acs.orgecust.edu.cn The products of radical difluoroacetamidation have also been readily transformed into difluoroethanol derivatives. ecust.edu.cn
Table 1: Reduction of α-Aryl-α,α-difluoroacetamides
| Starting Material | Reagent | Product | Product Type | Reference |
|---|---|---|---|---|
| α-Aryl-N,N-diethyl-α,α-difluoroacetamide | LiAlH₄ | α-Aryl-N,N-diethyl-α,α-difluoroethylamine | Tertiary Amine | acs.org |
| α-Aryl-N,N-diethyl-α,α-difluoroacetamide | BH₃·SMe₂ | α-Aryl-α,α-difluoroethanol | Primary Alcohol | acs.org |
The difluoroacetamide moiety serves as a versatile precursor for various fluorinated carbonyl compounds. The increased electrophilicity of the carbonyl group facilitates transformations that are difficult with standard amides. acs.orgscielo.br
Ketones: A significant transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of α,α-difluoroacetamides with boronic acids. acs.orgresearchgate.net This method proceeds under base-free conditions via C–N bond cleavage to selectively produce valuable α,α-difluoroketones. acs.orgresearchgate.net
Aldehydes: Partial reduction of α-aryl-α,α-difluoroacetamides using diisobutylaluminium hydride (DIBAL-H) can afford the corresponding α,α-difluoroaldehydes. acs.org
Esters and Acids: The difluoroacetamide group can undergo solvolysis. scielo.br Reaction with alcohols like methanol (B129727) or ethanol (B145695) leads to the formation of the corresponding methyl or ethyl 2,2-difluoroacetates. scielo.br Similarly, hydrolysis, for instance by refluxing in aqueous acetone, yields 2,2-difluoroacetic acids. scielo.br The products derived from radical difluoroacetamidation can also be converted into difluoroacetates. ecust.edu.cn
Table 2: Conversion of Difluoroacetamides to Other Carbonyl Compounds
| Starting Material | Reagents | Product | Product Type | Reference |
|---|---|---|---|---|
| N-phenyl-N-methyl-α,α-difluoroacetamide | Arylboronic Acid, Pd catalyst | Aryl-CF₂-ketone | Ketone | acs.orgresearchgate.net |
| α-Aryl-N,N-diethyl-α,α-difluoroacetamide | DIBAL-H | α-Aryl-α,α-difluoroaldehyde | Aldehyde | acs.org |
| N-Acetyl-3,3-difluoro-2-oxoindole | Anhydrous MeOH or EtOH | Methyl or Ethyl 2-(2-acetamidophenyl)-2,2-difluoroacetate | Ester | scielo.br |
| N-Acetyl-3,3-difluoro-2-oxoindole | Aqueous Acetone (reflux) | 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid | Carboxylic Acid | scielo.br |
Halogenated difluoroacetamides are important substrates for cross-coupling reactions, which constitute a form of halogen substitution. Copper-catalyzed C-C coupling reactions between 2-bromo-2,2-difluoroacetamides and aryl boronic acids or aryl trialkoxysilanes have been developed to synthesize aromatic amides. mdpi.comnih.gov These reactions are tolerant of a wide range of functional groups on both coupling partners. mdpi.comnih.gov
While N-Methyl-2,2-difluoroacetamide itself is not typically used directly for allylic fluorination, related fluoroalkyl amino reagents (FARs) are employed in the fluorination of allylic alcohols. nih.gov In these reactions, the FAR activates the hydroxyl group, leading to its substitution by fluorine, with the corresponding difluoroacetamide being released as a byproduct. nih.gov The fluorination of allylic chlorides and bromides has also been achieved using similar fluorinating agents. diva-portal.org Furthermore, metal-halogen exchange is a fundamental process for creating organometallic reagents from organic halides, and this principle is applied in the functionalization of halodifluoroacetamides. wikipedia.orgwuxibiology.com
Table 3: Cu-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides with Aryl Boronic Acids
| Difluoroacetamide Substrate | Aryl Boronic Acid | Yield | Reference |
|---|---|---|---|
| 2-bromo-N,N-diethyl-2,2-difluoroacetamide | 4-Methoxyphenylboronic acid | 87% | mdpi.com |
| 2-bromo-2,2-difluoro-N-phenylacetamide | Phenylboronic acid | 85% | mdpi.com |
| 2-bromo-2,2-difluoro-N-(m-tolyl)acetamide | 4-(Trifluoromethyl)phenylboronic acid | 89% | mdpi.com |
| 2-bromo-N-butyl-2,2-difluoroacetamide | Naphthalen-1-ylboronic acid | 83% | mdpi.com |
Thermal Decomposition Pathways
Detailed studies on the thermal decomposition of this compound are not widely available. However, research on the closely related compound, 2-chloro-2,2-difluoracetamide (CDFA), provides insight into potential decomposition pathways. The gas-phase thermal decomposition of CDFA was studied at temperatures between 270 and 290°C. researchgate.net The primary decomposition process is believed to be the breakdown of the molecule via C-C bond cleavage, forming radicals. researchgate.net Mass spectrometry analysis supports this decomposition pattern. researchgate.net The rate constant for the decomposition of CDFA was found to follow the Arrhenius equation, indicating a process with a significant activation energy. researchgate.net While the N-methyl group would influence the exact kinetics and products, a similar radical-based decomposition mechanism initiated by the cleavage of the weakest bond is a plausible pathway for this compound at elevated temperatures.
Mechanistic Studies of Catalyzed Reactions
The mechanisms of several catalyzed reactions involving difluoroacetamides have been investigated, revealing complex catalytic cycles.
Palladium-Catalyzed Cross-Coupling: For the Suzuki-Miyaura coupling of N-acyl-difluoroacetamides with boronic acids to form difluoroketones, detailed mechanistic studies have been conducted. acs.orgresearchgate.net The proposed mechanism involves the oxidative addition of the palladium(0) catalyst into the C(acyl)–N bond of the amide, which is a critical and often challenging step for stable amide bonds. The presence of the difluoro group activates the amide for this cleavage. This step forms a palladium(II)-fluoroacyl intermediate, which has been structurally characterized. acs.orgresearchgate.net This intermediate then undergoes a base-free transmetallation with the boronic acid, followed by reductive elimination to yield the α,α-difluoroketone and regenerate the palladium(0) catalyst. acs.orgresearchgate.net
Copper-Catalyzed Arylation: The mechanism for the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides is hypothesized to begin with the oxidative addition of the copper catalyst to the C-Br bond, forming an organometallic intermediate. nih.gov This is proposed to undergo a rearrangement, possibly through a difluorocarbene complex, which involves the loss of the difluorocarbene and an exchange of the bromide for a fluoride. nih.gov The resulting organocopper intermediate then reacts with the aryl boronic acid in a transmetallation step, followed by reductive elimination to form the new C-C bond and the final aromatic amide product. nih.gov
Nickel-Catalyzed Difluoroalkylation: In the nickel-catalyzed difluoroalkylation of aryl ketones, mechanistic investigations suggest a pathway involving a Ni(I)/Ni(III) catalytic cycle. rsc.org The reaction is believed to proceed via the generation of a difluoroalkyl radical from the difluoroacetamide precursor through a single-electron transfer process mediated by the nickel catalyst. rsc.org This radical then engages in the C-H functionalization of the ketone. rsc.org
Comparative Reactivity with Monofluoro- and Trifluoroacetamides
The degree of fluorination on the α-carbon of acetamides significantly alters their chemical reactivity, particularly concerning C-F and C-H bond activation.
Trifluoroacetamides: These compounds are generally more reactive towards defluorinative functionalization compared to their di- and monofluoro- analogs. A key challenge in working with trifluoroacetamides is achieving selective monofunctionalization. The bond dissociation energy of C-F bonds decreases as the number of fluorine atoms on the same carbon decreases. researchgate.net This trend implies that after the first C-F bond is cleaved in a trifluoroacetamide (B147638) to yield a difluoro- species, the subsequent C-F bonds in that product are weaker and thus more susceptible to further reaction, often leading to mixtures of products. researchgate.net However, strategies relying on a spin-center shift mechanism have been developed to enable the sequential and selective defluorinative functionalization of trifluoroacetamides, providing access to α,α-difluoro- and α-monofluoro- amides. researchgate.net
Difluoroacetamides: As discussed, α,α-difluoroacetamides are competent substrates for α-arylation via their enolates. nih.gov The two fluorine atoms stabilize the corresponding enolate and influence the reactivity of the adjacent C-H or C-Br bonds. The C-F bonds in difluoroacetamides are stronger than those in monofluoroacetamides, making them less prone to undesired defluorination under many conditions.
Monofluoroacetamides: The reactivity of monofluoroacetamides in similar arylation reactions is less commonly reported. The single fluorine atom still provides significant electronic influence, but the presence of two α-protons introduces different reactivity pathways. Palladium-catalyzed direct α-arylation of α-fluoroketones has been developed, suggesting that similar transformations with α-fluoroamides are plausible. researchgate.net The key challenge often lies in controlling mono- versus di-arylation and avoiding side reactions like β-hydride elimination. The relative inertness of the C-F bond in monofluoro- compounds compared to polyfluorinated ones makes C-H activation the more probable reaction pathway under typical cross-coupling conditions.
The following table provides a qualitative comparison of the reactivity trends.
| Compound Type | Primary Reaction Pathway | Key Reactivity Features | Challenges | Reference |
|---|---|---|---|---|
| Trifluoroacetamides | C-F Bond Functionalization (Defluorinative) | Most reactive towards defluorination. Can be sequentially functionalized. | Avoiding multiple defluorinations due to decreasing C-F bond strength. | researchgate.net |
| Difluoroacetamides | α-C-H or α-C-X Activation/Arylation | Stable enolates; versatile in Pd- and Cu-catalyzed couplings. | Requires specific pre-functionalization (e.g., silyl (B83357) enolate, bromo) for some methods. | nih.govrsc.org |
| Monofluoroacetamides | α-C-H Activation/Arylation | Possesses two acidic α-protons; C-F bond is relatively inert. | Controlling selectivity (mono- vs. diarylation); potential for side reactions. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of N-Methyl-2,2-difluoroacetamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
Proton (¹H) NMR spectroscopy provides critical information about the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum typically shows a triplet for the proton of the difluoromethyl group (CHF₂) due to coupling with the two adjacent fluorine atoms. nih.gov This signal is often observed in a spectral region that is free from interference from other signals. nih.gov The methyl group (CH₃) attached to the nitrogen atom gives rise to a distinct signal, and the N-H proton also produces a characteristic resonance. The exact chemical shifts can be influenced by the solvent used. rsc.orgresearchgate.net For instance, in deuterated chloroform (B151607) (CDCl₃), the CHF₂ proton may appear as a triplet with a coupling constant (²JH,F) of approximately 53.5 Hz. nih.gov
Table 1: Representative ¹H NMR Data for this compound Analogs
| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| CHF₂ | ~6.1 - 6.4 | Triplet (t) | ~53.5 |
| N-CH₃ | ~2.8 - 3.3 | Doublet (d) or Singlet (s) | Varies |
| N-H | Variable | Broad Singlet (br s) | N/A |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Carbon-13 (¹³C) NMR spectroscopy offers direct insight into the carbon framework of the molecule. bhu.ac.in The spectrum of this compound and its derivatives will display distinct signals for the carbonyl carbon (C=O), the difluoromethyl carbon (CF₂H), and the N-methyl carbon (N-CH₃). rsc.orgvulcanchem.com The carbonyl carbon signal typically appears as a triplet due to coupling with the two fluorine atoms (²JC,F). rsc.org The difluoromethyl carbon also presents as a triplet, but with a much larger coupling constant (¹JC,F) due to the direct bond between carbon and fluorine. rsc.org
Table 2: Typical ¹³C NMR Data for this compound Derivatives
| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| C=O | ~163 | Triplet (t) | ~25 |
| CHF₂ | ~110 | Triplet (t) | ~253 |
| N-CH₃ | ~26-30 | Singlet (s) or Quartet (q) | N/A |
| Note: Chemical shifts and coupling constants are illustrative and can vary. rsc.org |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of the fluorine atoms. alfa-chemistry.com For this compound derivatives, the ¹⁹F NMR spectrum typically shows a doublet of doublets or a more complex multiplet centered around -127 ppm, which is a characteristic region for difluoroacetamide groups. nih.gov The observed splitting pattern arises from coupling to the proton on the same carbon (²JF,H) and potentially geminal F-F coupling. nih.gov The chemical shift is sensitive to the electronic environment, making it a valuable tool for studying intermolecular interactions. alfa-chemistry.com
Table 3: Illustrative ¹⁹F NMR Data for Difluoroacetamide Moieties
| Fluorine Environment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| CHF₂ | ~ -120 to -128 | Doublet of Doublets (dd) or Multiplet (m) | ²JF,H ≈ 54, ³JF,F can be large (~303 Hz) |
| Note: Values are approximate and depend on the specific molecular structure and solvent. nih.govrsc.org |
Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are employed to establish connectivity between different nuclei. libretexts.org A ¹H-¹H COSY experiment on a related difluoroacetamide derivative would show correlations between protons that are coupled to each other, helping to confirm the assignment of signals in the ¹H NMR spectrum. rsc.org An HMQC (or HSQC) spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous assignments for the carbon skeleton. rsc.org For instance, it would link the CHF₂ proton signal to the CHF₂ carbon signal. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range couplings (2-3 bonds), further solidifying the structural assignment by connecting, for example, the N-methyl protons to the carbonyl carbon. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of this compound, providing information about the functional groups present.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound. The FT-IR spectrum is marked by several key absorption bands. surfacesciencewestern.com A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration, usually in the region of 1660-1690 cm⁻¹. rsc.orgrsc.org The N-H stretching vibration of the amide group appears in the region of 3300-3500 cm⁻¹, often as a sharp peak. libretexts.org The C-F stretching vibrations are also prominent, typically found in the range of 1100-1300 cm⁻¹. rsc.org The C-H stretching and bending vibrations from the methyl group also contribute to the spectrum. upi.edu
Table 4: Key FT-IR Absorption Bands for this compound Analogs
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H (methyl) | Stretch | 2850 - 2960 |
| C=O (amide I) | Stretch | 1660 - 1690 |
| C-N | Stretch | 1400 - 1450 |
| C-F | Stretch | 1100 - 1300 |
| Note: Wavenumbers are approximate and can be influenced by the physical state (solid/liquid) and intermolecular interactions. rsc.orglibretexts.org |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a spectral fingerprint of its chemical structure and local environment. nih.gov For this compound, Raman spectroscopy can be applied to identify characteristic vibrational frequencies associated with its functional groups. The technique relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with molecular vibrations. nih.gov
The analysis of the Raman spectrum of this compound would involve the identification of key vibrational bands. For instance, the C-F (carbon-fluorine) stretching vibrations in the difluoroacetyl group are expected to produce strong and characteristic bands in the spectrum. Similarly, the amide group will exhibit distinct bands, including the C=O (carbonyl) stretch, N-H (amine) bending, and C-N (carbon-nitrogen) stretching modes. The methyl group (CH₃) will also contribute characteristic C-H stretching and bending vibrations.
In related molecules like 2-chloro-2,2-difluoroacetamide, infrared and Raman spectra have been recorded and analyzed with the aid of computational chemistry to propose a complete assignment of vibrational modes. researchgate.net Such studies, often combined with theoretical calculations, help in understanding delocalization effects and stabilization energies within the molecule. researchgate.net For this compound, Raman spectroscopy could similarly be used to study conformational isomers and the influence of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. The technique is particularly sensitive to the symmetry of the molecular structure and the local crystalline environment. nih.gov
Table 1: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H (methyl) | Symmetric & Asymmetric Stretch | 2850 - 3000 |
| N-H (amide II) | Bending | 1500 - 1600 |
| C=O (amide I) | Stretch | 1650 - 1700 |
| C-F | Stretch | 1000 - 1200 |
| C-N | Stretch | 1250 - 1350 |
Note: The predicted wavenumber ranges are based on typical values for these functional groups and may vary for the specific molecule.
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. bioanalysis-zone.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can differentiate between compounds that have the same nominal mass but different chemical formulas by exploiting the small mass differences between isotopes. bioanalysis-zone.commsu.edu
For this compound (C₃H₅F₂NO), HRMS can confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is a precise value derived from the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). HRMS instruments, such as Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve the mass accuracy required for this purpose. nih.gov In studies of related compounds like bromodifluoroacetamides, HRMS has been successfully used to confirm the formation of the desired products by comparing the calculated and found m/z values for the molecular ions. rsc.org
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C₃H₅F₂NO | [M+H]⁺ | 110.0412 |
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods for generating ions for mass spectrometric analysis, each with distinct characteristics and applications.
Electrospray Ionization (ESI) is a soft ionization technique, meaning it causes minimal fragmentation of the analyte molecule. wikipedia.orglibretexts.org It is particularly well-suited for polar, thermally labile, and large molecules like biological macromolecules. wikipedia.orgresearchgate.net In ESI, a high voltage is applied to a liquid sample, creating a fine aerosol of charged droplets. wikipedia.org As the solvent evaporates, the charge density on the droplets increases until ions are released into the gas phase. libretexts.org For this compound, ESI would likely produce a prominent protonated molecular ion ([M+H]⁺) or adducts with sodium ([M+Na]⁺), providing clear molecular weight information with little to no fragmentation. upce.cz This makes ESI highly compatible with HRMS for accurate mass determination and is the ion source of choice for liquid chromatography-mass spectrometry (LC-MS). wikipedia.org
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample in the gas phase with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. researchgate.net While the molecular ion may be observed, the resulting mass spectrum is dominated by fragment ions. This fragmentation pattern is highly characteristic of the molecule's structure and can be used for structural elucidation and identification by comparison with spectral libraries. For this compound, EI would likely cause cleavage of bonds such as the C-C bond between the carbonyl and the difluoromethyl group or the N-C bond of the amide, providing valuable structural information. msu.edu
X-ray Diffraction and Solid-State Characterization
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids, providing insights into molecular structure, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction for Molecular Structure (for relevant related compounds)
Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides the precise three-dimensional structure of a molecule as it exists in a crystal. uol.de By analyzing the diffraction pattern of X-rays scattered by a single crystal, it is possible to determine the coordinates of each atom in the molecule, and thus calculate bond lengths, bond angles, and torsional angles. uol.de This technique is unparalleled for the unambiguous determination of molecular connectivity and stereochemistry.
Table 3: Illustrative Crystallographic Data for a Related Compound
| Parameter | Value |
|---|---|
| Compound | Bis(2-phenylpyridine-C,N')-bis(acetonitrile)iridium(III)hexafluorophosphate mdpi.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.5118(3) |
| b (Å) | 12.1374(2) |
| c (Å) | 17.5498(1) |
| β (°) | 91.113(1) |
| Volume (ų) | 1329.53(4) |
This table provides example data for a different compound to illustrate the type of information obtained from an SCXRD experiment.
Powder X-ray Diffraction for Polymorphism Studies (for related compounds)
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. rigaku.com These different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which is of critical importance in industries such as pharmaceuticals. researchgate.net Powder X-ray Diffraction (PXRD) is a primary and fundamental technique for identifying and distinguishing between different polymorphic forms. rigaku.comucmerced.edu
In a PXRD experiment, a powdered sample containing numerous small crystallites is irradiated with X-rays. Each crystalline phase within the sample produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). ucmerced.edu By comparing the PXRD pattern of a sample to reference patterns, the specific polymorphic form can be identified. rigaku.com The technique is effective for detecting crystalline phase transitions induced by factors like temperature or humidity and for characterizing the formation of new crystalline phases. researchgate.net While PXRD is highly effective for crystalline materials, it has limitations in detecting and quantifying amorphous content. researchgate.net For compounds related to this compound, PXRD would be an essential tool to screen for potential polymorphs, ensure batch-to-batch consistency, and study phase transformations under various processing conditions. researchgate.net
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2-chloro-2,2-difluoroacetamide |
| N-methyl-2,2,2-trifluoroacetamide |
| 2-chloro-N,N-diethyl-2,2-difluoroacetamide |
| bromodifluoroacetamides |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For N-Methyl-2,2-difluoroacetamide and its analogs, these calculations have been employed to elucidate conformational preferences, rotational barriers, and energetic landscapes.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been instrumental in studying fluorinated amides, providing a balance between accuracy and computational cost.
Geometry optimization using DFT is a crucial first step in theoretical studies, aiming to find the lowest energy arrangement of atoms in a molecule. For related difluoroacetamide systems, DFT calculations have been used to optimize the geometries of various conformers and map out the potential energy surface. rsc.orgresearchgate.net These calculations help identify stable isomers and transition states for their interconversion. The process involves finding stationary points on the energetic landscape, which are verified as minima by ensuring there are no imaginary frequencies in the vibrational analysis. rsc.org In studies of similar amides, DFT has been used to determine the relative stability of different conformations, such as the cis and trans isomers with respect to the amide bond. researchgate.net
| Parameter | Description | Relevance to this compound |
| Geometry Optimization | A computational process to find the 3D arrangement of atoms with the minimum energy. | Determines the most stable molecular structure and predicts bond lengths and angles. |
| Energetic Landscape | A surface that describes the energy of a molecule as a function of its geometry. | Helps to identify stable conformers, transition states, and energy barriers for rotation around bonds. |
| Stationary Points | Points on the potential energy surface where the net force on every atom is zero. These can be minima (stable structures) or saddle points (transition states). | Essential for understanding the molecule's conformational flexibility and reaction pathways. |
The conformational landscape of this compound is of significant interest, particularly the rotation around the C-N amide bond and the orientation of the difluoromethyl group. In analogous difluoroacetamides, computational studies have shown that the conformational preference is a delicate balance between weak C–H···O hydrogen bonds and dipole stabilization effects. nih.gov
In the gas phase, calculations on a model difluoroacetamide indicated a strong preference for the conformer where the C–H bond of the difluoromethyl group is syn-periplanar to the carbonyl C=O bond, being approximately 10 kJ mol⁻¹ lower in energy. nih.gov However, this preference can be reversed when solvent effects are included in the model, highlighting the critical role of the environment in determining rotameric equilibria. nih.gov Studies on related N,N'-dibenzyl- and N,N'-diisopropyldifluoroacetamides have identified multiple conformers (E,E, E,Z, and Z,Z) that interconvert through rotation around the amide bonds. researchgate.net The rotational barriers are energetically high, suggesting a significant C=N double bond character in the difluoroacetamide group. rsc.org
Table: Experimental Rotational Barriers in a Difluoroacetamide Analog Data extracted from studies on N,N'-(Ethane-1,2-diyl)bis(N-benzyl-2,2-difluoroacetamide) in various solvents.
| Solvent | Rate [s⁻¹] | ΔG [kJ/mol] | Source |
|---|---|---|---|
| wet CDCl₃ | 1.235 | 72.46 | rsc.org |
| CDCl₃ | 0.861 | 73.35 | rsc.org |
| CD₃OD | 0.539 | 74.51 | rsc.org |
| Computed (in CDCl₃) | 0.897 | 73.25 | rsc.org |
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. In computational studies of related fluorinated amides, various combinations have been utilized to ensure reliable predictions. A common approach involves using hybrid functionals like B3LYP or PBEPBE. rsc.orgresearchgate.net These functionals are often paired with Pople-style basis sets such as 6-31G* or 6-311+G**, or correlation-consistent basis sets like aug-cc-pVDZ. researchgate.net For more robust calculations, triple-zeta basis sets with polarization functions (e.g., def2-TZVP) are frequently employed. rsc.org Dispersion corrections, such as Grimme's D3(BJ), are also commonly included to accurately model non-covalent interactions, which are crucial for determining conformational preferences. rsc.org
Table: Examples of Functionals and Basis Sets Used in DFT Studies of Related Amides
| Functional | Basis Set | Dispersion Correction | Studied Compound | Source |
|---|---|---|---|---|
| B3LYP | def2-TZVP | D3(BJ) | N,N'-(Ethane-1,2-diyl)bis(N-benzyl-2,2-difluoroacetamide) | rsc.org |
| PBEPBE / B3LYP | 6-31G, 6-31+G, 6-311+G**, aug-cc-pVDZ, aug-cc-pVTZ | Not Specified | 2-chloro-2,2-difluoroacetamide | researchgate.net |
| DM21 | 6-31G(d,p), def2-TZVP | Implicit in functional | General benchmark molecules | arxiv.org |
Ab initio methods, which are based on first principles without empirical parameters, provide another avenue for high-accuracy calculations. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods offer a systematic way to approach the exact solution of the Schrödinger equation.
For N-methyl-2-fluoroacetamide, a close structural analog, ab initio calculations at the Complete Basis Set (CBS-Q) level were used to identify stable rotamers and their geometries. researchgate.net These high-level calculations predicted only two stable rotamers, cis and trans, with a significant energy difference between them. researchgate.net Hartree-Fock calculations have also been used as a starting point in studies of related acetamides, although they sometimes provide a different conformational picture than DFT or higher-level correlated methods. researchgate.net For instance, in 2,2,2-trichloroacetamide, HF calculations predicted a syn conformation, while DFT calculations suggested an unsymmetrical one, with the latter being supported by experimental data. researchgate.net
Density Functional Theory (DFT) Applications
Electronic Structure and Reactivity Descriptors
To gain a deeper understanding of the electronic properties and bonding in this compound, theoretical analyses such as Natural Bond Orbital (NBO) are employed. NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.
In studies of related haloacetamides, NBO analysis was carried out to explain electronic properties and conformational preferences. researchgate.net This method can reveal important electronic effects such as hyperconjugative interactions, which contribute to the stabilization of certain conformers. researchgate.net For example, delocalization of electron density from a filled bonding orbital or lone pair into an empty antibonding orbital can be quantified, providing insight into the electronic origins of rotational barriers and molecular stability. researchgate.net These electronic structure descriptors are crucial for rationalizing the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. malayajournal.orgresearchgate.netijarset.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that a molecule is more polarizable and reactive. ijarset.com For this compound, the presence of the electronegative fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog. The precise energy gap dictates the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 1: Key Concepts in Frontier Molecular Orbital Analysis
| Concept | Description | Significance for this compound |
|---|---|---|
| HOMO | The highest energy molecular orbital that is occupied by electrons. It represents the ability to donate electrons. | The energy of the HOMO is influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl and amide groups. |
| LUMO | The lowest energy molecular orbital that is unoccupied. It represents the ability to accept electrons. | The LUMO is a key site for nucleophilic attack, and its energy level is significantly lowered by the difluoromethyl group. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). researchgate.net | A smaller gap implies higher reactivity and lower stability. ijarset.com This value is critical for predicting reaction pathways. |
Natural Bond Orbital (NBO) Analysis for Electronic Properties and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a quantum chemical method used to interpret the molecular wavefunction in terms of localized chemical bonds and lone pairs. youtube.com It provides a detailed picture of electron density distribution, bond strength, and stabilizing intramolecular interactions, particularly hyperconjugation. youtube.comresearchgate.net
n → σ Interactions:* Delocalization of the lone pair electrons on the nitrogen and oxygen atoms into the anti-bonding orbitals of adjacent C-C, C-F, and C-H bonds. The interaction of the nitrogen lone pair with the C=O π* orbital (nN → π*C=O) is particularly significant in amides, contributing to the planarity of the amide bond.
σ → σ Interactions:* Delocalization of electron density from C-H and C-C sigma bonds into the anti-bonding C-F* orbitals. These interactions can influence bond lengths and strengths.
Table 2: Principal Hyperconjugative Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Expected Consequence |
|---|---|---|---|
| n(N) | π*(C=O) | Lone Pair → Anti-bonding π | Resonance stabilization, contributes to amide planarity. |
| n(O) | σ*(N-C) | Lone Pair → Anti-bonding σ | Electronic delocalization affecting the carbonyl group. |
| σ(C-H) | σ*(C-F) | σ-bond → Anti-bonding σ | Stabilization of the molecule, potential weakening of the C-H bond. |
Molecular Hardness, Softness, Electronegativity, and Chemical Potential
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity within the framework of Density Functional Theory (DFT). ijarset.comnih.gov These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (µ).
Electronegativity (χ) measures a molecule's ability to attract electrons. researchgate.net
Chemical Potential (µ) is the negative of electronegativity and describes the tendency of electrons to escape from a system. nih.gov
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. researchgate.netresearchgate.net
These parameters are calculated using the energies of the frontier orbitals, based on Koopman's theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO. ijarset.com
Table 3: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. ijarset.com |
| Chemical Potential (µ) | µ = -(I + A) / 2 | Electron escaping tendency. ijarset.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. ijarset.com |
Electrophilicity and Nucleophilicity Indices
To further quantify reactivity, electrophilicity (ω) and nucleophilicity (N) indices have been developed.
The global electrophilicity index (ω) , defined by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. ijarset.com It is calculated using the chemical potential (µ) and chemical hardness (η). A higher ω value indicates a stronger electrophile. ijarset.com
The nucleophilicity index (N) provides a scale for the nucleophilic character of a molecule. researchgate.net Radicals and molecules can be classified as electrophilic or nucleophilic based on their tendency to attack sites of higher or lower electron density, respectively. researchgate.net
For this compound, the strong electron-withdrawing effect of the two fluorine atoms on the α-carbon is expected to enhance the electrophilicity of the carbonyl carbon, making it a primary site for nucleophilic attack.
Table 4: Reactivity Indices
| Index | Formula | Significance |
|---|---|---|
| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the electrophilic nature of a molecule. ijarset.com |
| Nucleophilicity Index (N) | Varies by scale | Quantifies the nucleophilic nature of a molecule. researchgate.net |
Solvent Effects and Solvation Models
Chemical reactions and molecular properties are significantly influenced by the solvent. Computational models can account for these effects, with implicit solvation models being a common and efficient choice. faccts.de
Implicit Solvation Models (e.g., Polarizable Continuum Model, PCM)
The Polarizable Continuum Model (PCM) is a widely used method to simulate solvation effects in computational chemistry. wikipedia.org Instead of modeling individual solvent molecules, which is computationally expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarizable medium are calculated self-consistently. q-chem.com
Different versions of PCM exist, such as the Integral Equation Formalism (IEF-PCM), which is a default method in software like Gaussian. gaussian.com These models are crucial for accurately predicting properties in solution, as the solvent can alter the geometry, electronic structure, and reactivity of the solute. For instance, PCM calculations have been used to study solvent effects on the conformational equilibria of related haloacetamides and the activation energies of reactions. researchgate.netresearchgate.net A study on a bifunctional catalyst highlighted that a difluoroacetamide moiety acts as a potent hydrogen bond donor, an interaction that would be significantly modulated by the solvent environment and can be modeled using PCM. nih.gov
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. e3s-conferences.org Computational chemistry is an invaluable tool for locating and characterizing these fleeting structures. e3s-conferences.orgnih.gov
By modeling the potential energy surface, researchers can map the entire reaction pathway from reactants to products, including any intermediates and transition states. This analysis provides critical information about the reaction's feasibility and kinetics, such as the activation energy (the energy barrier that must be overcome). e3s-conferences.orgnih.gov For reactions involving molecules like this compound, transition state modeling can elucidate the step-by-step mechanism of, for example, its hydrolysis or its reaction with a biological target.
Computational modeling of a reaction involving a difluoroacetamide group has been shown to be crucial for understanding atroposelectivity in catalysis, where the conformer of the difluoroacetamide group in the transition state was a decisive factor in the reaction's outcome. nih.gov The use of machine learning potentials combined with traditional quantum mechanics methods is an emerging strategy to more efficiently explore reaction pathways and identify transition states. rsc.org
Table 5: Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-2,2-difluoroacetamide |
| N-methyl-2-fluoroacetamide |
| Ethylene |
| Methane |
| Ammonia |
| Acetone |
| Carbon tetrachloride |
| Benzene |
| Chloroform (B151607) |
| Cyclohexane |
| Methanol (B129727) |
| Acetonitrile |
| Pyridine |
Applications and Emerging Roles in Organic Synthesis
N-Methyl-2,2-difluoroacetamide as a Versatile Building Block
While this compound itself is a stable entity, its α-halogenated derivatives, such as N-methyl-2-bromo-2,2-difluoroacetamide, are highly effective reagents for constructing complex fluorinated molecules. These derivatives act as synthetic equivalents of the this compound enolate, enabling the introduction of the difluoroacetyl moiety into various organic scaffolds.
Derivatives of this compound are instrumental in introducing the N-methyldifluoroacetamide group into target molecules. A primary method for this transformation is the Reformatsky reaction, which involves the condensation of an aldehyde or ketone with an α-halo ester or amide in the presence of a metal, typically zinc. wikipedia.org The organozinc reagent, often called a 'Reformatsky enolate,' is formed by the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloacetamide. wikipedia.org
This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or nucleophilic addition to the amide group. wikipedia.org The reaction of N-methyl-2-bromo-2,2-difluoroacetamide with an electrophile, such as an aldehyde, effectively installs the N-methyl-2,2-difluoro-2-hydroxy-ethylacetamide moiety.
The amide functionality within this compound can be chemically reduced to afford the corresponding fluorinated amine. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to reduce amides to amines. doubtnut.com Applying this methodology, this compound can be converted to N-methyl-2,2-difluoroethanamine. This transformation provides a direct route to α,α-difluoro-N-methyl ethylamines, which are valuable motifs in medicinal chemistry.
While this reduction is a standard transformation for amides, the specific application to this compound provides a pathway to difluorinated amine structures that may otherwise be difficult to access.
While the direct arylation of this compound at the α-position is not a commonly cited method, its derivatives are used in reactions that generate products with newly formed bonds adjacent to the difluoro group. The iridium-catalyzed reductive Reformatsky reaction, for instance, allows for the difluoroalkylation of tertiary amides and lactams. acs.org In this context, difluoroacetamides can be coupled with amides to form α-difluoroalkylated amines. acs.org
A more direct application involves the Reformatsky reaction with imines (an aza-Reformatsky reaction). nih.gov The zinc enolate generated from N-methyl-2-bromo-2,2-difluoroacetamide can add to the carbon-nitrogen double bond of an imine. If the imine bears an aryl substituent, this reaction leads to the synthesis of N-methyl-2,2-difluoro-3-aryl-3-aminopropanamides, which are precursors to valuable α,α-difluoro-β-amino acids.
Table 1: Representative Reformatsky-Type Reactions Using Difluoroacetamide Derivatives This table provides illustrative examples of how difluoroacetamide derivatives are used in C-C bond-forming reactions.
| Electrophile | Reagent | Metal/Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Aldehydes/Ketones | Ethyl Bromodifluoroacetate | Zinc | β-Hydroxy-α,α-difluoroester | wikipedia.org |
| Imines | Methyl Bromoacetate | Zinc | β-Amino Ester | nih.gov |
| Tertiary Amides | Benzyl Difluoroacetate (B1230586) | Iridium/Zinc | α-Difluoroalkylated Amine | acs.org |
Derivatives in Agrochemical and Pharmaceutical Intermediate Synthesis
This compound and related difluoroacetyl derivatives serve as important synthons in the creation of specialized molecules for the agrochemical and pharmaceutical industries. The incorporation of the difluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.
Precursors for Fluorine-Containing Agrochemicals
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is a critical component in a significant class of modern fungicides. wikipedia.orgmdpi.com These active ingredients are known as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to the inhibition of fungal growth. nih.govbohrium.com Several commercially successful fungicides are based on this core structure, demonstrating its importance in crop protection. mdpi.com
The key precursor for these fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. wikipedia.org The synthesis of this crucial intermediate has been a subject of extensive research and optimization by major agrochemical companies. wikipedia.org One of the initial reported syntheses involves the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by cyclization with methyl hydrazine (B178648) to form the pyrazole (B372694) ring. The resulting ester is then hydrolyzed to yield the desired carboxylic acid. wikipedia.org While various synthetic routes have been developed, they often rely on precursors that can introduce the difluoromethyl group onto the pyrazole ring. googleapis.comwipo.int
Below is a table of prominent fungicides that incorporate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure.
| Fungicide Name | Year of First Registration | Key Applications |
| Bixafen | 2010 | Cereals, Corn, Canola |
| Fluxapyroxad | 2011 | Broad-spectrum for various crops |
| Isopyrazam | 2011 | Cereals, Corn, Soybeans |
| Penflufen | 2012 | Seed treatment for various crops |
| Sedaxane | 2012 | Seed treatment for cereals |
| Benzovindiflupyr | 2013 | Cereals, Soybeans, Corn |
| Pydiflumetofen | 2017 | Cereals, Corn, Soybeans |
| Inpyrfluxam | 2020 | Rice, Cereals, Soybeans |
Building Blocks for Complex Pharmaceutical Scaffolds
The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov Fluorinated building blocks are integral to the design of novel therapeutics due to the unique properties conferred by fluorine, such as increased metabolic stability and enhanced binding affinity. nih.gov Nitrogen-containing heterocycles are among the most common scaffolds found in pharmaceuticals, and their functionalization is a key aspect of drug discovery. uni-konstanz.demdpi.comnih.gov
While the direct application of this compound as a building block for specific complex pharmaceutical scaffolds is not extensively documented in publicly available research, the principles of medicinal chemistry suggest its potential utility. The N-methyl-2,2-difluoroacetyl group could be incorporated into larger molecules to modulate their biological activity. For instance, fluorinated acetamide (B32628) derivatives have been investigated in the context of anticancer agents. nih.gov The N-acylhydrazone scaffold, which can be derived from amides, has also been identified as a valuable component in the development of anticancer compounds. researchgate.net Furthermore, the synthesis of fluorinated nitrogen heterocycles is an active area of research for creating new drug scaffolds. ed.ac.uk
The development of antiviral drugs also often involves the synthesis of complex heterocyclic structures, where fluorinated building blocks can play a role in optimizing the drug's efficacy and pharmacokinetic profile. mdpi.comnih.govnih.gov
Applications in Chemical Biology Research
In the field of chemical biology, specialized molecular tools are essential for probing and understanding complex biological systems. This compound and its derivatives have emerging roles in this area, particularly in the application of advanced analytical techniques.
NMR Spectroscopy Probes for Molecular Recognition Studies
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in most biological systems. uni-konstanz.desemanticscholar.org The difluoroacetamide moiety has been effectively utilized as a ¹⁹F NMR probe to investigate molecular recognition events, particularly the interactions between proteins and ligands. d-nb.info
A notable application of this is in the study of carbohydrate-protein interactions. For example, difluoroacetamide mimics of N,N'-diacetyl chitobiose have been synthesized to probe the binding of this sugar to wheat-germ agglutinin (WGA), a model lectin. d-nb.info In these studies, the difluoroacetamide group replaces the natural acetamide group of the sugar. The ¹⁹F NMR signals of the difluoroacetamide probe are highly sensitive to its chemical environment. Upon binding to the protein, changes in the chemical shift and line broadening of the ¹⁹F signals provide detailed information about the binding event and can help to identify the specific parts of the molecule involved in the interaction. d-nb.info
The use of mono-, di-, and trifluoroacetamide (B147638) analogues allows for a systematic investigation of how the degree of fluorination affects binding affinity. d-nb.info It has been demonstrated that the difluoroacetamide-containing analogue is a particularly effective probe, with its ¹H and ¹⁹F NMR signals providing clear indicators of binding. d-nb.info This approach allows for a detailed analysis of the binding epitopes and the subtle energetic contributions of specific molecular interactions, such as CH–π stacking, which are crucial for molecular recognition. d-nb.info
The table below summarizes the key aspects of using fluoroacetamide (B1672904) moieties as NMR probes in molecular recognition studies.
| Feature | Description | Reference |
| Probe Moiety | Fluoroacetamide (CH₂FCONH-), Difluoroacetamide (CHF₂CONH-), Trifluoroacetamide (CF₃CONH-) | d-nb.info |
| Analytical Technique | ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | d-nb.info |
| Biological System Studied | Interaction between N,N'-diacetyl chitobiose analogues and Wheat-Germ Agglutinin (WGA) | d-nb.info |
| Key Findings | The ¹⁹F NMR signals of the fluoroacetamide probes are sensitive to the local environment, allowing for the characterization of the binding epitope. The difluoroacetamide moiety was shown to be a particularly effective probe for monitoring these interactions. | d-nb.info |
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of N-Methyl-2,2-difluoroacetamide and its derivatives is a primary focus of ongoing research. Traditional synthetic approaches often rely on harsh reagents and produce significant waste. mdpi.comlabmanager.com Future efforts are directed towards creating more sustainable and atom-economical pathways.
One promising avenue is the advancement of photoredox catalysis . acs.orgnih.gov Visible-light-driven methods offer a mild and efficient way to construct C-C and C-N bonds. For instance, the direct C-H functionalization of arenes and heteroarenes with bromodifluoroacetamides, including N-methylated variants, has been achieved at room temperature using photoredox catalysis. acs.org This approach avoids the need for pre-functionalized starting materials, a key principle of green chemistry. mdpi.com Future research will likely focus on expanding the substrate scope of these reactions and developing even more efficient and recyclable photocatalysts. scispace.comprinceton.edu
Another area of intense interest is the use of sustainable solvents and catalysts . mdpi.comchemcopilot.com The chemical industry is increasingly moving away from hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). labmanager.comchemcopilot.com Research into utilizing greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, for the synthesis of difluoroacetamides is a critical challenge. chemcopilot.com Furthermore, the replacement of precious metal catalysts with more abundant and less toxic metals like iron and copper is a key goal of sustainable chemistry. unibe.ch Copper-catalyzed arylations of bromo-difluoro-acetamides have already shown promise in this regard. mdpi.com
The principles of green chemistry , such as atom economy and the reduction of derivatization steps, will continue to guide the development of new synthetic strategies. labmanager.comsemanticscholar.org The ideal synthesis would involve a one-pot reaction from readily available starting materials with minimal waste generation. semanticscholar.org
| Synthetic Approach | Key Features | Sustainability Aspect | Research Direction |
| Visible-Light Photoredox Catalysis | Mild reaction conditions, direct C-H functionalization. acs.org | Reduced energy consumption, avoids pre-functionalization. mdpi.comacs.org | Development of recyclable photocatalysts, expansion of substrate scope. scispace.comprinceton.edu |
| Sustainable Solvents | Replacement of hazardous solvents with greener alternatives (e.g., 2-MeTHF, water). chemcopilot.com | Reduced environmental impact and toxicity. labmanager.comchemcopilot.com | Optimization of reaction conditions in green solvents. |
| Earth-Abundant Metal Catalysis | Utilization of catalysts based on iron, copper, etc. unibe.chmdpi.com | Reduced cost and environmental footprint compared to precious metals. unibe.ch | Improving catalyst efficiency and turnover numbers. |
| Enzyme-Catalyzed Synthesis | High selectivity and mild reaction conditions. d-nb.infounipd.it | Biodegradable catalysts, operation in aqueous media. mdpi.com | Discovery and engineering of enzymes for difluoroacetamidation. d-nb.info |
Exploration of New Reactivity Modes and Catalytic Systems
Beyond improving existing synthetic methods, a significant research frontier lies in discovering entirely new ways in which this compound and its precursors can react. This involves designing novel catalytic systems that can activate and transform the molecule in unprecedented ways.
Organometallic catalysis remains a cornerstone of this exploration. utoronto.capsu.edu Nickel-catalyzed reactions, for instance, have been employed for the difluoroalkylation of aryl ketones, leading to the formation of tetrasubstituted monofluoroalkenes. rsc.org These reactions often proceed through a Ni(I)/Ni(III) catalytic cycle involving a fluoroalkyl radical. rsc.org Similarly, copper-catalyzed cross-coupling reactions of α-silyldifluoroamides with aryl iodides provide a route to α,α-difluoro-α-aryl amides. nih.gov Future work will likely focus on developing catalysts that can achieve even higher levels of stereoselectivity and functional group tolerance. rsc.org
The concept of switchable catalysis , where the activity of a catalyst can be turned "on" or "off" by an external stimulus like light, heat, or a change in pH, presents an exciting opportunity. nih.gov Such systems could allow for greater control over reaction pathways and facilitate the synthesis of complex molecules in a more efficient manner. nih.gov For example, a photoswitchable catalyst could be used to selectively activate a difluoroacetamide precursor at a specific stage of a multi-step synthesis.
The development of high-entropy catalysts (HECs) , which are composed of multiple elements in a high-entropy mixing structure, offers another new direction. rsc.org These materials can exhibit unique catalytic properties due to the synergistic effects of their constituent elements. rsc.org Exploring the use of HECs for the activation of the C-F or C-C bonds in difluoroacetamide derivatives could lead to novel transformations.
| Catalytic System | Reactivity Mode | Potential Application | Research Challenge |
| Nickel Catalysis | Ni(I)/Ni(III) catalytic cycle, radical intermediates. rsc.org | Stereoselective C-C bond formation. rsc.org | Enhancing stereocontrol and substrate scope. rsc.org |
| Copper Catalysis | Cross-coupling of α-silyldifluoroamides. nih.gov | Synthesis of α-aryl-α,α-difluoroamides. nih.gov | Use of less expensive and more readily available copper sources. |
| Switchable Catalysis | Catalyst activity controlled by external stimuli. nih.gov | Temporal control of complex reaction sequences. nih.gov | Designing robust and efficient switchable catalysts. |
| High-Entropy Catalysts | Synergistic catalysis by multiple elements. rsc.org | Novel bond activations and transformations. rsc.org | Controllable synthesis and characterization of HECs. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. sumitomo-chem.co.jp For this compound, advanced computational modeling offers a powerful approach to tackling several research challenges.
Density Functional Theory (DFT) calculations are widely used to study reaction mechanisms and predict the stability of intermediates and transition states. sumitomo-chem.co.jpresearchgate.net For example, DFT can be used to elucidate the intricate steps of a catalytic cycle, such as the oxidative addition and reductive elimination steps in an organometallic reaction. sumitomo-chem.co.jpnih.gov By understanding the energetics of different pathways, researchers can rationally design more efficient catalysts and optimize reaction conditions. sumitomo-chem.co.jp Computational studies have also been employed to understand the conformational preferences of difluoroacetamides, which can be crucial for their biological activity. researchgate.net
The use of Artificial Intelligence (AI) and machine learning is an emerging trend in chemistry. chemcopilot.com AI models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. chemcopilot.com In the context of this compound, AI could be used to screen for new, sustainable solvents or to identify promising catalyst structures from a vast chemical space. chemcopilot.com
Furthermore, fast-track computational methods , such as the GFN2-xTB semiempirical method combined with DLPNO-CCSD(T) calculations, are enabling the study of large, realistic molecular systems. researchgate.net This allows for the modeling of complex reaction environments, including the effects of the surrounding polymer matrix in post-polymerization modification reactions. researchgate.net
| Computational Method | Application | Predictive Power | Future Direction |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, conformational analysis. sumitomo-chem.co.jpresearchgate.net | Prediction of reaction barriers and intermediate stability. sumitomo-chem.co.jp | Increased accuracy through improved functionals and basis sets. |
| Artificial Intelligence (AI) | Prediction of reaction outcomes, solvent and catalyst screening. chemcopilot.com | High-throughput virtual screening and optimization. chemcopilot.com | Development of more accurate and generalizable AI models for chemical synthesis. |
| Fast-Track Computational Methods | Modeling of large and complex molecular systems. researchgate.net | Preliminary assessment of polymer and environmental effects. researchgate.net | Application to increasingly complex and realistic reaction scenarios. |
Integration into Complex Molecular Architectures and Functional Materials
A major driving force for research on this compound is its potential as a building block for more complex and functional molecules. The unique properties conferred by the difluoroacetamide group make it an attractive moiety for incorporation into pharmaceuticals, agrochemicals, and advanced materials.
In medicinal chemistry and drug discovery , the difluoromethylene (CF2) group is considered a bioisostere of an ether oxygen or a carbonyl group. nih.gov This means that replacing these groups with a CF2 group can lead to compounds with similar shapes but altered electronic properties, metabolic stability, and binding affinities. nih.gov this compound derivatives have been incorporated into a variety of biologically active compounds, including potential inhibitors of enzymes like c-Jun N-terminal kinases (JNKs). acs.org The difluoroacetamide moiety has also been found in complex molecules with potential applications in treating infectious diseases. ontosight.ai Future research will undoubtedly focus on the synthesis of novel this compound-containing compounds and the evaluation of their biological activities.
The integration of this compound into polymers and functional materials is a less explored but promising area. The strong C-F bonds and the polarity of the difluoroacetamide group could impart unique properties to polymers, such as enhanced thermal stability, chemical resistance, and specific surface properties. For example, monomers containing the this compound unit could be polymerized to create novel fluorinated polymers with applications in areas such as advanced coatings, membranes, or electronic materials.
| Application Area | Role of this compound | Example | Future Research |
| Medicinal Chemistry | Bioisosteric replacement, modulation of physicochemical properties. nih.gov | Enzyme inhibitors, potential therapeutics for infectious diseases. acs.orgontosight.ai | Synthesis and biological evaluation of new drug candidates. |
| Agrochemicals | Enhancement of metabolic stability and bioactivity. | Fungicides. beilstein-journals.org | Design of new pesticides with improved efficacy and environmental profiles. |
| Functional Materials | Introduction of fluorine-specific properties (e.g., thermal stability, hydrophobicity). | Not yet widely explored. | Synthesis and characterization of novel fluorinated polymers and materials. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-2,2-difluoroacetamide, and how can purity be optimized?
- Methodology : A nickel-catalyzed difluoroalkylation approach using [NiCl₂(PPh₃)₂] (10 mol%) and XantPhos (10 mol%) in THF at −10°C is effective. Substituting bromo-difluoroacetate reagents with bulkier N,N′-dialkyl-2,2-difluoroacetamides improves reaction selectivity and yield (e.g., N,N′-diphenyl-2,2-difluoroacetamide achieved 91% yield with >99:1 E/Z ratio) . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using gas chromatography (GC) or HPLC with standards from NIST or USP protocols .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm methyl and difluoroacetamide groups. Fluorine chemical shifts typically appear at δ −90 to −110 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₃H₅F₂NO: 122.0324).
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability. Cross-reference with NIST WebBook data for validation .
Q. What safety protocols are critical when handling fluorinated acetamides like this compound?
- Guidelines :
- Personal Protection : Wear nitrile gloves, FFP3 masks, and safety goggles to prevent inhalation/skin contact. Fluorinated compounds may release toxic HF under decomposition .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to avoid hydrolysis.
- Waste Disposal : Neutralize residues with calcium carbonate before disposal. Partner with certified hazardous waste agencies for compliance .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in stereoselective transformations?
- Approach :
- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to track fluorine environments.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and explain E/Z selectivity trends observed with bulky substrates .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., nickel complexes) to identify steric/electronic influences .
Q. What strategies address contradictory data in fluorinated acetamide bioactivity studies (e.g., varying MIC values)?
- Analysis Framework :
- Dose-Response Curves : Use microplate alamarBlue assays (as in anti-tuberculosis studies) to quantify activity against Mycobacterium tuberculosis H37Rv. Replicate experiments ≥3 times .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may affect bioactivity.
- Statistical Validation : Apply ANOVA to distinguish significant differences between batches or experimental conditions .
Q. How can molecular docking studies be designed to predict the biological targets of this compound derivatives?
- Protocol :
- Target Selection : Prioritize proteins like penicillin-binding protein 2a (PBP2a) based on structural homology with active compounds .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes to encompass active sites (e.g., Lys273, Tyr297 in PBP2a).
- Validation : Compare docking scores (ΔG) with experimental MIC values. A compound with ΔG = −4.2 kcal/mol showed MIC = 6.25 µg/ml, correlating strong binding and efficacy .
Q. What advanced techniques resolve challenges in quantifying trace impurities in fluorinated acetamides?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
